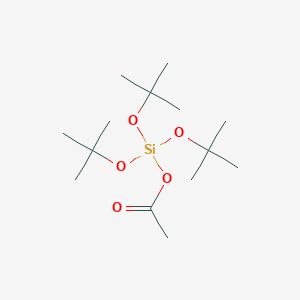
Ácido cloroirídico
Descripción general
Descripción
Chloroiridic acid, also known as hydrogen hexachloroiridate(IV), is a chemical compound with the formula H₂IrCl₆. It is a coordination complex of iridium in the +4 oxidation state, and it typically exists as a hydrate. This compound is known for its use in various industrial and research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chloroiridic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various iridium complexes and catalysts.
Biology: It is used in studies involving iridium-based drugs and their interactions with biological molecules.
Medicine: Research on iridium-based compounds for potential therapeutic applications, including anticancer properties.
Industry: It is used in the production of iridium-based coatings and electrodes for various industrial applications.
Mecanismo De Acción
Target of Action
Chloriridic acid, also known as Hexachloroiridic acid or hexachloroiridium(2-);hydron, is a complex inorganic compoundIt’s known that chloriridic acid can interact with various substances due to its strong oxidizing properties .
Mode of Action
It’s known that chloriridic acid has strong oxidizing properties, which allows it to react with a wide range of substances .
Biochemical Pathways
It’s known that chloriridic acid can interact with various substances due to its strong oxidizing properties .
Action Environment
The action, efficacy, and stability of Chloriridic acid can be influenced by various environmental factors. For instance, Chloriridic acid is stable under normal conditions, but it can decompose under high temperatures . Furthermore, Chloriridic acid is soluble in water, forming various ions such as hexachloroiridate(III) and iridium(IV) ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chloroiridic acid can be synthesized by dissolving iridium metal or iridium oxide in hydrochloric acid. The reaction typically involves heating the iridium source in concentrated hydrochloric acid, which leads to the formation of hexachloroiridic acid. The reaction can be represented as follows:
Ir+6HCl→H2IrCl6+2H2
Industrial Production Methods
In industrial settings, hexachloroiridic acid is often produced by treating iridium-containing ores with chlorine gas and hydrochloric acid. This process involves several steps, including the chlorination of iridium ores, dissolution in hydrochloric acid, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Chloroiridic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as chlorine or oxygen can be used.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled conditions.
Major Products Formed
Oxidation: Higher oxidation state iridium complexes.
Reduction: Lower oxidation state iridium complexes.
Substitution: New coordination complexes with different ligands.
Comparación Con Compuestos Similares
Similar Compounds
Hexachloroplatinic acid (H₂PtCl₆): Similar in structure and used in similar applications.
Hexachlororuthenic acid (H₂RuCl₆): Another coordination complex with similar properties.
Hexachloropalladic acid (H₂PdCl₆): Used in catalysis and other industrial applications.
Uniqueness
Chloroiridic acid is unique due to the specific properties of iridium, such as its high resistance to corrosion and its ability to form stable complexes with a wide range of ligands. These properties make it particularly valuable in applications requiring high stability and durability.
Propiedades
IUPAC Name |
hexachloroiridium(2-);hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.Ir/h6*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMMMVHZRGMXED-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].Cl[Ir-2](Cl)(Cl)(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6H2Ir | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16920-56-2 (di-potassium salt), 16940-92-4 (di-ammonium salt), 16941-25-6 (di-hydrochloride salt) | |
| Record name | Hexachloroiridic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40274844 | |
| Record name | Chloriridic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16941-92-7 | |
| Record name | Hexachloroiridic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016941927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloriridic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexachloroiridic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary use of Hexachloroiridic acid in the context of the provided research papers?
A1: Hexachloroiridic acid (H2IrCl6) is primarily used as a precursor in the production of catalysts, specifically aluminoiridium catalysts. [, , ] These catalysts are important for various chemical reactions, including hydrazine decomposition. []
Q2: How does the method of preparing Hexachloroiridic acid affect its use in catalyst production?
A2: The method of H2IrCl6 preparation influences the impurities present in the acid. These impurities can significantly impact the characteristics and performance of the final aluminoiridium catalyst in reactions like hydrazine decomposition. []
Q3: How is Hexachloroiridic acid used in the preparation of supported iridium catalysts?
A3: H2IrCl6 is adsorbed onto a support material, such as aluminum oxide (Al2O3), and then decomposed. This process leads to the formation of iridium oxides in the surface layers of the support, resulting in a supported iridium catalyst. [] Interestingly, the surface Ir/Al ratio in these catalysts is notably higher than the bulk ratio determined through elemental analysis. []
Q4: Beyond catalyst preparation, are there other applications of Hexachloroiridic acid highlighted in the research?
A4: Yes, research indicates H2IrCl6 can be a component in anticorrosive coatings. [] Additionally, it acts as a catalyst in the electrochemical synthesis of polyaniline on aluminum electrodes in sulfuric acid electrolytes. [] This catalytic activity is attributed to its ability to enhance the conductivity of the surface oxide film on the aluminum electrode and facilitate monomer adsorption. []
Q5: Are there any studies on the structure of Hexachloroiridic acid formed on catalyst surfaces?
A5: Research using X-ray photoelectron spectroscopy revealed that the decomposition of adsorbed H2IrCl6 on Al2O3 produces two distinct oxidized forms of iridium. The ratio between these two forms is dependent on the iridium concentration. []
Q6: Has Hexachloroiridic acid been used in any organic synthesis reactions?
A6: Yes, H2IrCl6, in conjunction with trimethyl phosphite and triethylamine in aqueous propan-2-ol (a modified Henbest reagent), facilitates the reduction of (±)-6-methyl-trans-bicyclo[4.3.0]nonane-3,7-dione. This reaction primarily yields (±)-3α-hydroxy-6β-methyl-trans-bicyclo[4.3.0]nonan-7-one, showcasing its utility in complex organic synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethoxy-[[ethoxy(ethyl)phosphinothioyl]sulfanylmethylsulfanylmethylsulfanyl]-ethyl-sulfanylidene-λ5-phosphane](/img/structure/B107602.png)












